Cas no 877-90-7 (N-(3-Chloro-4-fluorophenyl)acetamide)

N-(3-Chloro-4-fluorophenyl)acetamide structure
877-90-7 structure
Product Name:N-(3-Chloro-4-fluorophenyl)acetamide
CAS 번호:877-90-7
MF:C8H7ClFNO
메가와트:187.598684549332
MDL:MFCD00018095
CID:83169
PubChem ID:589188
Update Time:2025-11-02

N-(3-Chloro-4-fluorophenyl)acetamide 화학적 및 물리적 성질

이름 및 식별자

    • 3'-Chloro-4'-fluoroacetanilide
    • N-(3-chloro-4-fluorophenyl)acetamide
    • Acetanilide,3'-chloro-4'-fluoro- (6CI,8CI)
    • Acetanilide, 3′-chloro-4′-fluoro- (6CI, 8CI)
    • N-(3-Chloro-4-fluorophenyl)acetamide (ACI)
    • 3′-Chloro-4′-fluoroacetanilide
    • DTXSID00343343
    • CS-0168162
    • AKOS002973886
    • STL553877
    • NS00120131
    • AS-19210
    • 877-90-7
    • SCHEMBL6474667
    • EN300-220600
    • F21244
    • DB-057022
    • 3 inverted exclamation marka-Chloro-4 inverted exclamation marka-fluoroacetanilide
    • DTXCID60294423
    • 3-CHLORO-4-FLUOROACETANILIDE
    • AO-548/40948684
    • MFCD00018095
    • N-(3-Chloro-4-fluorophenyl)acetamide
    • MDL: MFCD00018095
    • 인치: 1S/C8H7ClFNO/c1-5(12)11-6-2-3-8(10)7(9)4-6/h2-4H,1H3,(H,11,12)
    • InChIKey: ALPHMTFVUKDBGJ-UHFFFAOYSA-N
    • 미소: O=C(C)NC1C=C(Cl)C(F)=CC=1

계산된 속성

  • 정밀분자량: 187.02000
  • 동위원소 질량: 187.02
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 176
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 29.1A^2
  • 표면전하: 0
  • 상호 변형 이기종 수량: 3
  • 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야

실험적 성질

  • 색과 성상: 미확정
  • 밀도: 1.352±0.06 g/cm3 (20 ºC 760 Torr),
  • 융해점: 118-119 ºC
  • 용해도: 극미용성(0.24g/l)(25ºC),
  • PSA: 29.10000
  • LogP: 2.51050
  • 용해성: 미확정

N-(3-Chloro-4-fluorophenyl)acetamide 보안 정보

N-(3-Chloro-4-fluorophenyl)acetamide 세관 데이터

  • 세관 번호:2924299090
  • 세관 데이터:

    ?? ?? ??:

    2924299090

    개요:

    2924299090. 기타 링 아미드 (링 아미노 메틸 에스테르 포함) (이들의 파생물 및 소금 포함).부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%

    ?? ??:

    ?? ??, ?? ??,,,포장

    요약:

    2924299090. 기타 환상아미드(환상아미노메틸에스테르 포함) 및 그 파생물;그 소금.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%

N-(3-Chloro-4-fluorophenyl)acetamide 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Alichem
A019109864-500g
N-(3-Chloro-4-fluorophenyl)acetamide
877-90-7 95%
500g
$369.36 2023-08-31
TRC
C585873-10mg
N-(3-Chloro-4-fluorophenyl)acetamide
877-90-7
10mg
$ 50.00 2022-06-06
TRC
C585873-50mg
N-(3-Chloro-4-fluorophenyl)acetamide
877-90-7
50mg
$ 65.00 2022-06-06
TRC
C585873-100mg
N-(3-Chloro-4-fluorophenyl)acetamide
877-90-7
100mg
$ 80.00 2022-06-06
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C914805-25g
3-Chloro-4-fluoroacetanilide
877-90-7 95%
25g
209.70 2021-05-17
Apollo Scientific
PC1318-5g
3'-Chloro-4'-fluoroacetanilide
877-90-7 98%
5g
£37.00 2023-09-01
Apollo Scientific
PC1318-25g
3'-Chloro-4'-fluoroacetanilide
877-90-7 98%
25g
£50.00 2023-09-01
Apollo Scientific
PC1318-100g
3'-Chloro-4'-fluoroacetanilide
877-90-7 98+%
100g
£50.00 2025-02-19
Ambeed
A314939-5g
N-(3-Chloro-4-fluorophenyl)acetamide
877-90-7 98%
5g
$8.0 2024-04-16
Ambeed
A314939-25g
N-(3-Chloro-4-fluorophenyl)acetamide
877-90-7 98%
25g
$18.0 2024-04-16

N-(3-Chloro-4-fluorophenyl)acetamide 합성 방법

합성 방법 1

반응 조건
1.1 3.5 h, reflux
참조
Synthesis of fluorinated heterocyclic compounds for pharmacological screening
Binoy, Nivya; Nargund, Shachindra L.; Nargund, Shravan L.; Nargund, Rama, Journal of Ultra Chemistry, 2021, 17(3), 16-24

합성 방법 2

반응 조건
1.1 Reagents: Acetic acid Catalysts: Zinc
참조
New process for preparation of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid [norfloxacin]
, Spain, , ,

합성 방법 3

반응 조건
1.1 Reagents: Zinc Solvents: Acetic acid
참조
New process for preparation of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-methyl-1-piperazinyl)-3-quinolinecarboxylic acid [pefloxacin]
, Spain, , ,

합성 방법 4

반응 조건
1.1 Reagents: Acetic acid ;  rt; 15 min, reflux
참조
Design, synthesis and anti-HIV activity of novel quinoxaline derivatives
Patel, Saloni B.; Patel, Bhumika D.; Pannecouque, Christophe; Bhatt, Hardik G., European Journal of Medicinal Chemistry, 2016, 117, 230-240

합성 방법 5

반응 조건
1.1 Reagents: Hydroxyamine hydrochloride Catalysts: Sulfamic acid ;  15 min, heated
참조
Silica supported sulphamic acid as mild catalyst for synthesis of anilides (Beckmann Rearrangement), using microwave irradiation
Sadaphal, S.; Markhele, V.; Sonar, S.; Shingare, M., Journal of the Korean Chemical Society, 2008, 52(4), 454-456

합성 방법 6

반응 조건
1.1 Reagents: Aluminum chloride Catalysts: Stannous chloride Solvents: 1H-Imidazolium, 3,3′-sulfinylbis[1-methyl-, chloride (1:2) ;  9 min
참조
Microwave-assisted Beckmann rearrangement of ketoximes using stannous(II) chloride in ionic liquid as an efficient catalyst
Niralwad, Kirti S.; Shingate, Bapurao B.; Shingare, Murlidhar S., Letters in Organic Chemistry, 2011, 8(4), 274-277

합성 방법 7

반응 조건
1.1 3 h, rt
참조
New Bioactive Dipiperazine Derivatives; Synthesis, Molecular Docking and Urease Inhibition Study
Saeedian Moghadam, Ebrahim; Mohammed Al-Sadi, Abdullah; Talebi, Meysam; Amanlou, Massoud; Amini, Mohsen; et al, ChemistrySelect, 2023, 8(17),

합성 방법 8

반응 조건
1.1 3 h, rt
참조
Design, synthesis and bioactivity of benzimidazole-2-carbamates as soil-borne anti-fungal agents
Al-Harthy, Thuraya; Al-Sadi, Abdullah M.; Zoghaib, Wajdi; Moghadam, Ebrahim Saeedian; Stoll, Raphael; et al, International Electronic Conference on Synthetic Organic Chemistry, 2020, 1, 1-9

합성 방법 9

반응 조건
참조
Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine
Al-Harthy, Thuraya S.; Shongwe, Musa S.; Husband, John; Stoll, Raphael; Merz, Klaus; et al, Journal of Molecular Structure, 2019, 1176, 614-621

합성 방법 10

반응 조건
1.1 Solvents: Dichloromethane ;  30 min, rt
참조
Room-temperature Suzuki-Miyaura cross-coupling reaction with α-diimine Pd(II) catalysts
Wang, Fuzhou; Tanaka, Ryo; Cai, Zhengguo; Nakayama, Yuushou; Shiono, Takeshi, Applied Organometallic Chemistry, 2015, 29(11), 771-776

합성 방법 11

반응 조건
1.1 Reagents: Water ,  Oxygen Catalysts: Silica (sulfuric acid) ,  Sulfuric acid (silica) ;  2 h, 1 atm, 120 °C
참조
Silica sulfuric acid mediated acylation of amines with 1,3-diketones via C-C bond cleavage under solvent-free conditions
Guo, Ruiqiang; Zhu, Chuanlei; Sheng, Zhe; Li, Yanzhe; Yin, Wei; et al, Tetrahedron Letters, 2015, 56(45), 6223-6226

합성 방법 12

반응 조건
1.1 Reagents: Hydrogen Catalysts: Tungsten carbide (WC) Solvents: Water
참조
Tungsten carbide as catalyst for the hydrogenation of nitro or nitroso aromatic compounds to aromatic amines
, European Patent Organization, , ,

합성 방법 13

반응 조건
1.1 Solvents: Acetic acid ;  30 min, reflux
1.2 Solvents: Water ;  cooled; 5 min, heated
참조
Microwave assisted synthesis of fluoro, chloro 2-substituted Benzimidazole thiazine derivatives for antibacterial and analgesic activities
Banda, Gayathri; Hipparagi, S. M.; Ramjith, U. S.; Jacob, Cyril Mathews, International Journal of Research in Pharmacy and Science (Jaipur, 2012, 2(3), 146-158

합성 방법 14

반응 조건
1.1 Reagents: Sodium acetate ,  Hydrochloric acid Solvents: Water ;  cooled
참조
Microwave-assisted synthesis of fluoro substituted quinoxaline derivatives for antimicrobial studies
Hipparagi, S. M.; Geethavani, M.; Kumar, V. Suresh; Parikshit, B., Oriental Journal of Chemistry, 2007, 23(2), 571-576

합성 방법 15

반응 조건
1.1 Reagents: Hydrogen ,  Titania Catalysts: Nickel ;  30 min, 20 bar, 150 - 160 °C; 24 h, 20 bar, 130 °C
참조
Streamlining the synthesis of amides using Nickel-based nanocatalysts
Gao, Jie; Ma, Rui; Poovan, Fairoosa; Zhang, Lan; Atia, Hanan; et al, Nature Communications, 2023, 14(1),

합성 방법 16

반응 조건
1.1 30 min, rt; 1 h, rt
참조
Synthesis, bioactivity, and molecular docking of benzimidazole-2-carbamate derivatives as potent α-glucosidase inhibitors
Saeedian Moghadam, Ebrahim; Al-Sadi, Abdullah Mohammed ; Al-Harthy, Thuraya; Faramarzi, Mohammad Ali; Shongwe, Musa; et al, Journal of Molecular Structure, 2023, 1278,

합성 방법 17

반응 조건
1.1 Reagents: Sodium chloride ,  Hydrofluoric acid ,  Antimony pentafluoride ;  2 h, -20 °C
참조
Complementary Site-Selective Halogenation of Nitrogen-Containing (Hetero)Aromatics with Superacids
Mamontov, Alexander; Martin-Mingot, Agnes; Metayer, Benoit; Karam, Omar; Zunino, Fabien; et al, Chemistry - A European Journal, 2020, 26(46), 10411-10416

합성 방법 18

반응 조건
참조
Design and synthesis of benzothiazole schiff bases of potential antitumor activity
Al-Harthy, Thuraya; Abdel-Jalil, Raid; Zoghaib, Wajdi; Pfluger, Maren; Hofmann, Elisabeth; et al, Heterocycles, 2016, 92(7), 1282-1292

N-(3-Chloro-4-fluorophenyl)acetamide Raw materials

N-(3-Chloro-4-fluorophenyl)acetamide Preparation Products

N-(3-Chloro-4-fluorophenyl)acetamide 관련 문헌

추천 공급업체
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shandong Feiyang Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shandong Feiyang Chemical Co., Ltd